molecular formula C7H9N3O3 B13908222 Methyl (5-methoxypyrazin-2-yl)carbamate

Methyl (5-methoxypyrazin-2-yl)carbamate

Cat. No.: B13908222
M. Wt: 183.16 g/mol
InChI Key: MYFQFGSXHYDFKD-UHFFFAOYSA-N
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Description

Methyl (5-methoxypyrazin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-methoxypyrazin-2-yl)carbamate typically involves the reaction of 5-methoxypyrazine with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds via nucleophilic addition of the pyrazine nitrogen to the isocyanate, followed by cyclization to form the carbamate.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed. The reaction conditions are optimized to achieve high yield and purity of the product. The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-methoxypyrazin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Methyl (5-methoxypyrazin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl (5-methoxypyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Methyl (5-methoxypyrazin-2-yl)carbamate can be compared with other similar compounds, such as:

    Methyl (5-nitropyrazin-2-yl)carbamate: Similar structure but with a nitro group instead of a methoxy group.

    Methyl (5-chloropyrazin-2-yl)carbamate: Contains a chlorine atom instead of a methoxy group.

    Methyl (5-aminopyrazin-2-yl)carbamate: Contains an amino group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the pyrazine ring.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl N-(5-methoxypyrazin-2-yl)carbamate

InChI

InChI=1S/C7H9N3O3/c1-12-6-4-8-5(3-9-6)10-7(11)13-2/h3-4H,1-2H3,(H,8,10,11)

InChI Key

MYFQFGSXHYDFKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)NC(=O)OC

Origin of Product

United States

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